![molecular formula C9H8F4O B1406390 2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol CAS No. 1706457-94-4](/img/structure/B1406390.png)
2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol
Overview
Description
“2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol” is a chemical compound with the molecular formula C9H8F4O . It has a molecular weight of 208.16 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for “2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol” is1S/C9H8F4O/c1-5-2-6(4-14)8(10)7(3-5)9(11,12)13/h2-3,14H,4H2,1H3
. This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis
“2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol” is a solid at room temperature . It has a molecular weight of 208.16 . Other physical and chemical properties like boiling point, density, and refractive index are not available in the sources I found.Scientific Research Applications
Synthesis of Peracylated Fluorodeoxy Pentofuranosides
The compound has been utilized in the synthesis of peracylated fluorodeoxy pentofuranosides. Research by Mikhailopulo et al. (1995) revealed that the oxidation of related methyl deoxy-fluoro-pentofuranosides, followed by stereoselective reduction, leads to the formation of 3-deoxy-3-fluoro ribo and lyxo-furanosides. This process demonstrates the potential of such compounds in synthesizing complex fluorinated sugars (Mikhailopulo et al., 1995).
Synthesis of α-Trifluoromethyl α-Amino Acids
Burger et al. (2006) explored the synthesis of α-trifluoromethyl α-amino acids using a compound structurally related to 2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol. This research demonstrates that benzyloxy-trifluoromethyl-oxazoles, derived from fluoro-trifluoromethyl-oxazoles and benzyl alcohols, can rearrange to form α-trifluoromethyl substituted aromatic and heteroaromatic amino acids (Burger et al., 2006).
Fluorinated Heterocycle Synthesis
Parmar and Rueping (2014) developed a method for synthesizing fluorinated heterocycles. This process involves the mild intramolecular fluoro-cyclisation of benzylic alcohols and amines, highlighting the importance of such compounds in creating fluorinated heterocycles (Parmar & Rueping, 2014).
Domino Reactions with Fluorinated Furans and Thiophenes
Research by Burger et al. (2001) showed that fluorine atoms in compounds like 2-fluoro-3-trifluoromethylfurans and thiophenes can be replaced by various nucleophiles, leading to products that undergo benzyl group migrations under mild conditions. This indicates the potential of such fluorinated compounds in domino reactions (Burger et al., 2001).
Photocatalytic Decomposition of Halosubstituted Alcohols
Wissiak, Šket, and Vrtacnik (2000) studied the photodegradation of halosubstituted benzyl alcohols on semiconductor oxides. This research indicates that compounds similar to 2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol can be used in studies on the environmental degradation of organic pollutants (Wissiak et al., 2000).
Safety and Hazards
properties
IUPAC Name |
[2-fluoro-5-methyl-3-(trifluoromethyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c1-5-2-6(4-14)8(10)7(3-5)9(11,12)13/h2-3,14H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTOPRCFFCKRJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(F)(F)F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.